Cas no 81782-77-6 (4-Methyldec-3-en-5-ol)

4-Methyldec-3-en-5-ol is a branched unsaturated alcohol with potential applications in fragrance and flavor chemistry due to its structural characteristics. The compound features a methyl group at the fourth carbon and a double bond at the third position, contributing to its unique olfactory and chemical properties. Its ten-carbon chain and hydroxyl group at the fifth carbon enhance solubility in organic matrices, making it suitable for use in fine fragrance formulations or as an intermediate in synthetic organic chemistry. The molecule’s defined structure allows for precise reactivity in targeted synthesis, offering utility in the development of specialized flavorants or aroma chemicals.
4-Methyldec-3-en-5-ol structure
4-Methyldec-3-en-5-ol structure
Product Name:4-Methyldec-3-en-5-ol
CAS No:81782-77-6
MF:C11H22O
MW:170.291783809662
CID:60373
PubChem ID:6441135
Update Time:2025-05-30

4-Methyldec-3-en-5-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Methyldec-3-en-5-ol
    • Undecavertol
    • Undecavertol(Givaudan)
    • (E)-4-methyldec-3-en-5-ol
    • 4-METHYL-3-DECEN-5-OL
    • FIGOVERT
    • EINECS 279-815-0
    • AKOS006275272
    • 3-Decen-5-ol, 4-methyl-, (3E)-
    • SCHEMBL112319
    • 3-Decen-5-ol, 4-methyl-, (E)-
    • Methyl decenol, (E)-
    • CHEMBL3733019
    • UNII-5S5I61TY7P
    • 4-Methyl-3-decen-5-ol, (3E)-
    • 3-Decen-5-ol, 4-methyl-
    • AM806735
    • (E)-4-methyl-3-decen-5-ol
    • A840195
    • Methyl decenol [INCI]
    • 2',4',4-Trihydroxy-3'-(2-hydroxy-7-methyl-3-methylene-6-octenyl)chalcone
    • W-104199
    • BCP21959
    • 5S5I61TY7P
    • EC 279-815-0
    • 81782-77-6
    • Q27262800
    • WSTQLNQRVZNEDV-CSKARUKUSA-N
    • 177772-08-6
    • NS00004925
    • (3E)-4-Methyl-3-decen-5-ol
    • 4-Methyl-3-decen-5-ol (ACI)
    • Inchi: 1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3
    • InChI Key: WSTQLNQRVZNEDV-UHFFFAOYSA-N
    • SMILES: OC(CCCCC)C(C)=CCC

Computed Properties

  • Exact Mass: 170.16700
  • Monoisotopic Mass: 170.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 0.8425-0.8487
  • Melting Point: Not available
  • Boiling Point: 232.9ºC at 760 mmHg
  • Flash Point: 98ºC
  • Refractive Index: 1.452
  • PSA: 20.23000
  • LogP: 3.28390
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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4-Methyldec-3-en-5-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux; 0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of aromatics by grignard reaction with supersonic wave as revulsant
Yuan, Jinliang; et al, Jingxi Huagong Zhongjianti, 2006, 36(4), 37-39

4-Methyldec-3-en-5-ol Raw materials

4-Methyldec-3-en-5-ol Preparation Products

4-Methyldec-3-en-5-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81782-77-6)4-Methyldec-3-en-5-ol
Order Number:A840195
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):830.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:81782-77-6)4-甲基-3-癸烯-5-醇
Order Number:LE8469500
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:47
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-Methyldec-3-en-5-ol

Chemical Profile of 4-Methyldec-3-en-5-ol (CAS No. 81782-77-6)

4-Methyldec-3-en-5-ol (CAS No. 81782-77-6) is a significant organic compound belonging to the class of aliphatic alcohols with a double bond. This compound, characterized by its molecular formula C₁₁H₂₂O, exhibits a unique structural framework that makes it a subject of interest in various chemical and pharmaceutical applications. The presence of both a methyl group and an allylic alcohol moiety imparts distinct reactivity and potential utility in synthetic chemistry and biochemical pathways.

The structure of 4-Methyldec-3-en-5-ol consists of a decyl chain with a double bond at the third carbon and a hydroxyl group at the fifth carbon, along with a methyl substituent at the fourth carbon. This specific arrangement contributes to its versatility in chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s nomenclature follows the IUPAC system, ensuring clarity and precision in its identification and communication within the scientific community.

In recent years, 4-Methyldec-3-en-5-ol has garnered attention due to its potential applications in the field of pharmaceuticals. Its chemical properties suggest that it could serve as a precursor in the synthesis of bioactive compounds. For instance, research has indicated that allylic alcohols like this one can undergo various reactions, including oxidation and reduction, which are pivotal in drug development. The allylic position is particularly noteworthy as it can be selectively modified to introduce different functional groups, enhancing the compound’s utility in medicinal chemistry.

Moreover, studies have explored the pharmacological relevance of 4-Methyldec-3-en-5-ol in model systems. While not yet widely established as a therapeutic agent itself, its structural analogs have shown promise in preliminary screenings for anti-inflammatory and antimicrobial properties. The compound’s ability to interact with biological targets suggests that further investigation could uncover novel pharmacological activities. This aligns with the broader trend in drug discovery where natural product-inspired molecules are being leveraged to develop new treatments.

The synthetic pathways for 4-Methyldec-3-en-5-ol have also been a focus of research. One approach involves the use of metathesis reactions, which allow for the efficient construction of carbon-carbon double bonds. This method is particularly attractive due to its high selectivity and mild reaction conditions. Additionally, biocatalytic methods using engineered enzymes have been explored as sustainable alternatives for producing such compounds. These advancements not only improve the yield but also reduce the environmental impact of chemical synthesis.

From an industrial perspective, 4-Methyldec-3-en-5-ol holds potential as an intermediate in fine chemical manufacturing. Its structural features make it suitable for derivatization into more complex molecules used in fragrances, polymers, and specialty chemicals. The demand for high-purity compounds like this one continues to grow as industries seek innovative solutions for their synthetic needs. As such, optimizing production processes for 4-Methyldec-3-en-5-ol remains an important area of research.

The analytical characterization of 4-Methyldec-3-en-5-ol is another critical aspect that ensures its quality and consistency. Techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound’s molecular structure and help ensure that it meets the stringent requirements for pharmaceutical and industrial applications.

In conclusion, 4-Methyldec-3-en-5-ol (CAS No. 81782-77-6) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications, from serving as an intermediate in drug development to being utilized in industrial processes. As research continues to uncover new methodologies for its production and utilization, this compound is poised to play an increasingly important role in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81782-77-6)4-Methyldec-3-en-5-ol
A840195
Purity:99%
Quantity:100g
Price ($):830.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81782-77-6)4-甲基-3-癸烯-5-醇
LE8469500
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email